

Physicochemical Properties of Sofosbuvir Impurity F: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sofosbuvir impurity F*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **Sofosbuvir impurity F**, a diastereomer of the potent anti-hepatitis C virus (HCV) drug, Sofosbuvir. While specific experimental data for some properties of impurity F are not publicly available, this document compiles existing information and details the established analytical methodologies for the characterization of Sofosbuvir and its related substances. These protocols can be readily adapted for the comprehensive analysis of **Sofosbuvir impurity F**.

Introduction to Sofosbuvir Impurity F

Sofosbuvir is a direct-acting antiviral medication that functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. During the synthesis and storage of Sofosbuvir, various impurities can emerge, including diastereomers such as impurity F. The presence and quantity of such impurities must be meticulously monitored to ensure the safety, efficacy, and quality of the final drug product. **Sofosbuvir impurity F** is identified as a diastereomer of Sofosbuvir, indicating it has the same molecular formula and connectivity but a different spatial arrangement of atoms.^[1]

General Physicochemical Properties

While a comprehensive, publicly available dataset for all physicochemical properties of **Sofosbuvir impurity F** is limited, the following information has been collated from various

sources. It is important to note that some data, such as melting and boiling points, remain to be formally published.

Table 1: General Physicochemical Data for **Sofosbuvir Impurity F**

Property	Value	Source(s)
Chemical Name	Sofosbuvir impurity F	
Systematic Name	Data not available	
CAS Number	1337482-17-3	[1] [2]
Molecular Formula	C ₃₄ H ₄₅ FN ₄ O ₁₃ P ₂	[2]
Molecular Weight	798.69 g/mol	[3]
Appearance	Solid, Light yellow to yellow, or off-white solid	
Melting Point	Data not publicly available	
Boiling Point	Data not publicly available	
Solubility	Soluble in DMSO (100 mg/mL) and Acetonitrile. Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (\geq 2.5 mg/mL).	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.	[1]

Analytical Characterization Protocols

The following sections detail the experimental protocols for the analytical techniques essential for the identification, quantification, and characterization of **Sofosbuvir impurity F**. These methods are based on established procedures for Sofosbuvir and its related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of Sofosbuvir and quantifying its impurities.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.[\[4\]](#)
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[\[4\]](#)
[\[5\]](#)
- Flow Rate: 1.0 mL/min.[\[5\]](#)
- Detection Wavelength: 260 nm.[\[4\]](#)[\[6\]](#)
- Injection Volume: 20 µL.
- Column Temperature: Ambient.

Sample Preparation:

- Prepare a standard stock solution of Sofosbuvir and the impurity reference standard in the mobile phase.
- Prepare the sample solution by dissolving the test substance in the mobile phase to a known concentration.
- Filter all solutions through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

Spectroscopic techniques are vital for the structural elucidation of impurities. While specific spectral data for impurity F is not readily available, the following are general protocols for obtaining such data.

NMR spectroscopy (^1H , ^{13}C , ^{31}P , ^{19}F) is a powerful tool for determining the precise chemical structure of molecules.

Experimental Protocol:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[7\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).[\[7\]](#)
- Internal Standard: Tetramethylsilane (TMS) for ^1H and ^{13}C NMR.
- Sample Preparation: Dissolve an accurately weighed sample of the impurity in the chosen deuterated solvent in an NMR tube.
- Data Acquisition: Acquire ^1H , ^{13}C , ^{31}P , and ^{19}F NMR spectra according to standard instrument parameters. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in structural assignment.[\[7\]](#)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Experimental Protocol:

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique.[\[8\]](#)
- Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.[\[9\]](#)
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Sample Introduction: The sample, typically dissolved in a suitable solvent, is introduced into the ion source via direct infusion or after separation by LC.
- Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and high-resolution mass spectra (HRMS) for accurate mass measurement and elemental composition determination. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns.[\[8\]](#)

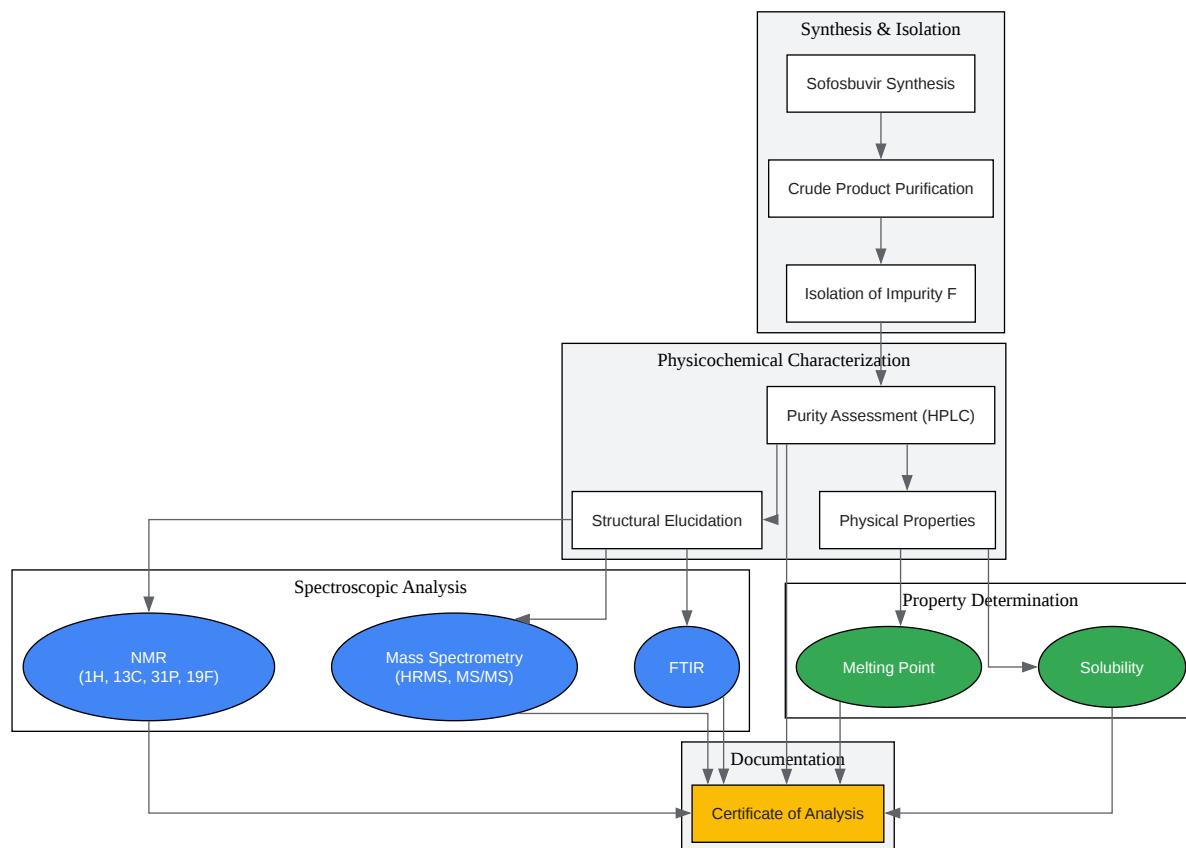
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

- Instrumentation: An FTIR spectrometer.
- Sampling Technique: Attenuated Total Reflectance (ATR) or potassium bromide (KBr) pellet method.[10]
- Sample Preparation:
 - ATR: Place a small amount of the solid sample directly on the ATR crystal.
 - KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.[10]
- Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm^{-1} . The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the analytical characterization of **Sofosbuvir impurity F**.

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Caption: Analytical workflow for the isolation and characterization of **Sofosbuvir impurity F**.

Conclusion

This technical guide consolidates the currently available physicochemical information for **Sofosbuvir impurity F** and provides a detailed framework of experimental protocols for its comprehensive characterization. While specific quantitative data for certain properties of impurity F remain to be published, the methodologies outlined herein are robust and widely accepted for the analysis of pharmaceutical compounds and their impurities. For definitive characterization, it is recommended to obtain a certified reference standard and generate experimental data using the protocols described. The control of impurities such as **Sofosbuvir impurity F** is critical for ensuring the quality and safety of Sofosbuvir drug products.

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